molecular formula C8H6FNO6S B13232880 Methyl 2-(fluorosulfonyl)-4-nitrobenzoate

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate

Cat. No.: B13232880
M. Wt: 263.20 g/mol
InChI Key: YDRAFJIAOGERCX-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is a specialized aromatic ester building block of interest in advanced chemical synthesis and pharmaceutical research. The compound features a benzoate core functionalized with both an electron-withdrawing nitro group and a highly reactive fluorosulfonyl group. The fluorosulfonyl group (FSO₂-) is a versatile handle in synthetic chemistry, known to participate in various reactions such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which is valuable for constructing complex molecules and for bioconjugation efforts in drug discovery. The nitro group at the para-position offers a potential site for further reduction to an amine or other functional group interconversions, increasing the molecule's utility as a multifunctional intermediate. Researchers can leverage this compound in the development of novel agrochemicals, materials, and pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H6FNO6S

Molecular Weight

263.20 g/mol

IUPAC Name

methyl 2-fluorosulfonyl-4-nitrobenzoate

InChI

InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3

InChI Key

YDRAFJIAOGERCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Nitration of Substituted Benzoic Acids

A common precursor is 2-chloro-4-fluorobenzoic acid, which undergoes nitration to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. This nitration is typically carried out using concentrated sulfuric acid and nitric acid mixtures under controlled temperatures (around 70-110 °C) to optimize yield and purity.

  • Example: Nitration of 2-chloro-4-fluorobenzoic acid in 80% sulfuric acid at 70 °C, followed by heating at 100-110 °C for 3 hours, affords the nitro acid with a molar yield of 88% and melting point 148-151 °C.

Esterification to Methyl Esters

The nitrobenzoic acid intermediates are converted to methyl esters by methylation using methyl iodide or other methylating agents in the presence of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like N,N-dimethylformamide.

  • Example data:
Yield (%) Reagent/Conditions Notes
94-97 Methyl iodide, cesium carbonate, DMF, 20-80 °C, 3-16h High purity methyl 4-bromo-2-nitrobenzoate obtained

Introduction of the Fluorosulfonyl Group

Direct Sulfonyl Fluoride Installation

The fluorosulfonyl group (-SO2F) is typically introduced via sulfonylation reactions using reagents such as sulfuryl fluoride (SO2F2) or fluorosulfonyl chloride (FSO2Cl). These reagents react with aromatic rings bearing activating groups under controlled conditions.

Copper-Promoted Conjugate Addition

Recent research has demonstrated copper-promoted conjugate addition of carboxylic acids to fluorosulfonyl ethyl benzoates, which can be adapted to prepare 2-(fluorosulfonyl)benzoate derivatives. This method allows direct transformation of carboxylic acids to novel fluorosulfonyl esters under mild conditions, providing a promising route for this compound synthesis.

Representative Preparation Procedure (Literature-Based)

A plausible synthetic route based on literature and patent data involves:

  • Nitration: Starting from 2-chloro-4-fluorobenzoic acid, nitration with sulfuric acid and nitric acid at 70-110 °C yields 2-chloro-4-fluoro-5-nitrobenzoic acid (yield ~88%).

  • Methylation: The nitro acid is methylated with methyl iodide and cesium carbonate in DMF at room temperature or 80 °C to afford methyl 4-fluoro-2-nitrobenzoate with yields around 94-97%.

  • Fluorosulfonylation: The methyl 4-fluoro-2-nitrobenzoate intermediate is reacted with fluorosulfonyl chloride or sulfuryl fluoride under copper catalysis or other conditions to install the fluorosulfonyl group at the 2-position, yielding this compound.

Data Table Summarizing Key Reaction Parameters

Step Starting Material Reagents/Conditions Yield (%) Purity/Notes
Nitration 2-chloro-4-fluorobenzoic acid H2SO4 (80%), HNO3, 70-110 °C, 3 h 88 M.p. 148-151 °C, HPLC 94.5%
Methylation 2-chloro-4-fluoro-5-nitrobenzoic acid Methyl iodide, Cs2CO3, DMF, 20-80 °C, 3-16 h 94-97 High purity methyl ester
Fluorosulfonylation Methyl 4-fluoro-2-nitrobenzoate Fluorosulfonyl chloride or SO2F2, Cu catalyst Not specified Novel 2-(fluorosulfonyl) derivative

Research Outcomes and Notes

  • The nitration step is highly efficient with yields exceeding 85% and produces crystalline intermediates suitable for further reactions.
  • Methylation under mild conditions using cesium carbonate or potassium carbonate in DMF provides methyl esters in excellent yields (above 90%) with straightforward purification.
  • Copper-promoted fluorosulfonylation offers a direct and mild approach to introduce the fluorosulfonyl group, potentially improving overall synthetic efficiency and safety compared to classical sulfonyl chloride methods.
  • Reaction monitoring by HPLC and melting point determination ensures high purity of intermediates and final products.
  • The unreacted starting materials can often be recovered and recycled, enhancing process economy.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound with a molecular weight of 263.20 g/mol, characterized by a nitro group and a fluorosulfonyl group, which gives it unique chemical properties and reactivity. Its IUPAC name is methyl 4-fluorosulfonyl-2-nitrobenzoate, and its structure is represented by the canonical SMILES notation: COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-].

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is applicable in scientific research, including:

  • Organic Synthesis It serves as a building block for synthesizing complex molecules.
  • Medicinal Chemistry It has use in medicinal chemistry.
  • Covalent Modification of Proteins The biological activity of methyl 4-(fluorosulfonyl)-2-nitrobenzoate is attributed to its ability to covalently modify nucleophilic residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine, influencing protein function. This reactivity is leveraged in drug development and chemical biology research, where specific targeting of biomolecules is desired.

Comparison with Related Compounds

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate shares structural similarities with other compounds, but is distinguished by its fluorosulfonyl group, which imparts unique reactivity and stability compared to other sulfonyl derivatives:

Compound NameFunctional GroupsUnique Features
Methyl 4-(chlorosulfonyl)-2-nitrobenzoateChlorosulfonyl, NitroLess reactive than fluorosulfonyl; used in different synthetic pathways
Methyl 4-(methylsulfonyl)-2-nitrobenzoateMethylsulfonyl, NitroExhibits different reactivity due to the absence of fluorine
Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoateTrifluoromethylsulfonyl, NitroHigher electronegativity; alters electronic properties significantly

Transformation of Carboxylic Acids

A method for direct transformation of carboxylic acids to 2-(fluorosulfonyl)ethyl benzoate is done via the promotion of CuO . For example, reacting benzoic acid with ESF (Ethenesulfonyl fluoride) in the presence of CuO using dry acetonitrile as a solvent under air produces 2-(fluorosulfonyl)ethyl benzoate . The use of dry solvent under an argon atmosphere was found to be the best condition for the desired transformation .

Role in Fungicide Development

Mechanism of Action

The mechanism by which methyl 2-(fluorosulfonyl)-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in click chemistry and bioorthogonal reactions, where the compound is used to label or modify biomolecules in a controlled manner .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent-Based Analogs

Halogen-Substituted Sulfonyl Derivatives
  • Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

    • Structure : Chlorosulfonyl (-SO₂Cl) replaces fluorosulfonyl.
    • Reactivity : The chlorosulfonyl group is more reactive toward nucleophilic substitution than fluorosulfonyl due to the weaker C–Cl bond. However, it is less stable under hydrolytic conditions .
    • Applications : Used in sulfonamide synthesis, but requires careful handling due to moisture sensitivity.
  • Methyl 2-(bromomethyl)-4-nitrobenzoate

    • Structure : Bromomethyl (-CH₂Br) substituent instead of fluorosulfonyl.
    • Reactivity : The bromomethyl group facilitates alkylation reactions but lacks the sulfonyl group’s electrophilic character.
    • Applications : Intermediate in cross-coupling reactions or polymer chemistry .
Positional Isomers
  • Methyl 4-fluoro-3-nitrobenzoate Structure: Fluoro (-F) and nitro (-NO₂) groups at meta and para positions, respectively. Physicochemical Properties: Reduced steric hindrance compared to the ortho-substituted fluorosulfonyl derivative. Lower melting point (≈85°C) and higher solubility in polar solvents . Applications: Precursor for fluorinated pharmaceuticals.
  • Methyl 4-chloro-3-nitrobenzoate

    • Structure : Chloro (-Cl) instead of fluoro, nitro at meta position.
    • Reactivity : Chloro group enhances electrophilicity but reduces resistance to hydrolysis compared to fluorosulfonyl derivatives.
    • Applications : Agrochemical intermediates .

Functional Group Analogs

Boronate Esters
  • Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate
    • Structure : Boronate ring replaces fluorosulfonyl.
    • Reactivity : Boronate group enables Suzuki-Miyaura cross-coupling reactions. The compound exhibits planar chirality due to the boron-containing ring .
    • Applications : Catalysis and medicinal chemistry (e.g., enzyme inhibitors) .
Sulfonylurea Derivatives
  • Triflusulfuron methyl ester
    • Structure : Sulfonylurea bridge linked to a triazine ring.
    • Reactivity : Targets acetolactate synthase (ALS) in plants, leading to herbicidal activity.
    • Applications : Post-emergence herbicide in cereal crops .

Complex Derivatives with 4-Nitrobenzoate Moieties

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate Structure: 4-Nitrobenzoate attached to a pyridine-piperidine scaffold. Physicochemical Properties: Higher molecular weight (469.92 g/mol) and lipophilicity (logP ≈3.5).

Comparative Data Tables

Table 1: Substituent and Reactivity Comparison

Compound Substituent Molecular Weight (g/mol) Key Reactivity Applications
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate -SO₂F, -NO₂ (ortho) 263.19 Electrophilic sulfonation Organic synthesis, agrochemicals
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate -SO₂Cl, -NO₂ 279.64 Nucleophilic substitution Sulfonamide precursors
Methyl 4-fluoro-3-nitrobenzoate -F (para), -NO₂ (meta) 199.14 SNAr reactions Fluorinated APIs

Key Research Findings

  • Fluorosulfonyl vs. Chlorosulfonyl : Fluorosulfonyl derivatives exhibit superior hydrolytic stability compared to chlorosulfonyl analogs, making them preferable in aqueous reaction conditions .
  • Positional Effects : Ortho-substituted nitrobenzoates (e.g., fluorosulfonyl) show higher steric hindrance, reducing reaction rates in bulky nucleophile interactions compared to para-substituted isomers .
  • Biological Activity : Sulfonylurea derivatives (e.g., triflusulfuron) highlight the importance of the sulfonyl group in herbicidal activity, whereas fluorosulfonyl-nitrobenzoates may find niche roles in targeted drug delivery .

Biological Activity

Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

This compound features a nitro group and a fluorosulfonyl moiety, which are known to influence the compound's reactivity and biological interactions. The presence of fluorine can enhance lipophilicity, potentially improving bioavailability in biological systems . The compound's structure is represented as follows:

C9H8FNO5S\text{C}_9\text{H}_8\text{FNO}_5\text{S}

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing the fluorosulfonyl group exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . These findings suggest that this compound may also possess similar properties, warranting further investigation.

Cytotoxicity and Safety Profiles

A notable aspect of biological evaluations is the assessment of cytotoxic effects. In vitro studies using cell lines have revealed that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines. For example, one study reported no inhibitory effects against six different tumor cell lines using an MTT assay, indicating a favorable safety profile for these compounds . This suggests that this compound may also be non-toxic at certain concentrations, making it a candidate for further development in therapeutic applications.

Synthesis and Evaluation

Research has focused on synthesizing this compound through various chemical pathways. One method involves the reaction of carboxylic acids with fluorosulfonylation agents under specific conditions, yielding products with significant structural diversity . Table 1 summarizes some key synthetic routes and yields for related compounds.

Compound NameYield (%)Reaction Conditions
2-(Fluorosulfonyl)ethyl benzoate74CuO in dry acetonitrile under argon
Methyl 2-(fluorosulfonyl)acetate85Reaction with methyl chloroacetate

Mechanistic Insights

The mechanism of action for compounds containing the fluorosulfonyl group often involves interactions at the molecular level that can inhibit critical biological pathways. For instance, it has been suggested that these compounds may interfere with enzyme functions or cellular signaling processes, although specific mechanisms for this compound remain to be elucidated .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(fluorosulfonyl)-4-nitrobenzoate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves sulfonyl chloride intermediates. For example, sulfonyl fluorides can be prepared via halogen exchange (e.g., using KF or AgF) from sulfonyl chlorides. A plausible route may start with nitrobenzoic acid derivatives, where fluorosulfonyl groups are introduced via electrophilic substitution or nucleophilic displacement reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the fluorosulfonyl group .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitro group causes deshielding of adjacent protons, while the fluorosulfonyl group appears as a singlet in ¹⁹F NMR (~60-80 ppm).
  • IR : Stretching vibrations for -NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and -SO₂F (~1370 cm⁻¹, asymmetric; ~1180 cm⁻¹, symmetric) are diagnostic.
  • MS : Molecular ion peaks ([M]⁺) and fragment ions (e.g., loss of -SO₂F or -NO₂) confirm the structure .

Q. What are the primary applications of this compound in organic synthesis?

  • Answer : The compound serves as a versatile electrophile due to its electron-withdrawing groups (-NO₂, -SO₂F). It is used in:

  • Suzuki-Miyaura couplings : The nitro group activates the benzene ring for cross-coupling reactions.
  • Fluorosulfonylation : The -SO₂F group can act as a leaving group in nucleophilic aromatic substitutions .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the reactivity of this compound compared to sulfonamide or sulfonate analogs?

  • Methodological Answer : The -SO₂F group is more electronegative and less prone to hydrolysis than -SO₂NH₂ or -SO₃H, making it stable under acidic/basic conditions. This enhances its utility in multi-step syntheses. However, its strong electron-withdrawing effect reduces electrophilicity at the para-nitro position, requiring careful optimization of reaction conditions (e.g., Pd catalyst loading in cross-couplings) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Answer : The compound’s strong dipole moment (due to -NO₂ and -SO₂F) complicates crystal packing. Single-crystal X-ray diffraction (SC-XRD) studies reveal monoclinic systems (e.g., space group P21/c) with intermolecular C–H···O interactions stabilizing the lattice. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) improves crystal quality .

Q. How can computational methods (DFT, MD) predict the stability and reactivity of this compound in solution?

  • Methodological Answer :

  • DFT : Calculates electrostatic potential maps to identify reactive sites (e.g., nitro group for nucleophilic attack).
  • MD Simulations : Models solvation effects (e.g., in DMF or THF) to predict aggregation or decomposition pathways. Studies show that steric hindrance from the methyl ester reduces π-π stacking, enhancing solubility .

Q. What contradictions exist in reported spectral data for this compound, and how should researchers resolve them?

  • Answer : Discrepancies in ¹⁹F NMR chemical shifts (e.g., ±5 ppm) may arise from solvent effects or impurities. Researchers should:

  • Cross-reference with high-purity standards.
  • Use deuterated solvents (e.g., DMSO-d₆) to minimize shifts caused by hydrogen bonding .

Q. How can this compound be functionalized for use in bioorthogonal chemistry or fluorescent probes?

  • Answer : The nitro group can be reduced to an amine (-NH₂) for conjugation with fluorophores (e.g., rhodamine). Alternatively, the -SO₂F group reacts selectively with thiols in proteins, enabling site-specific labeling. A 2020 study demonstrated similar nitrobenzoate derivatives in H₂S probes .

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